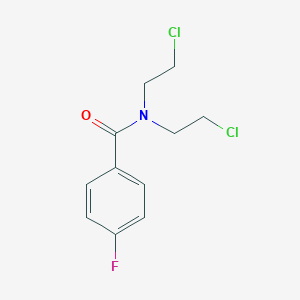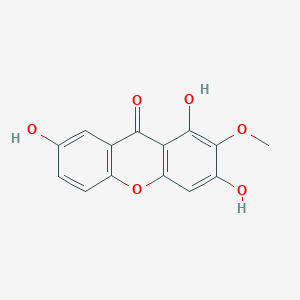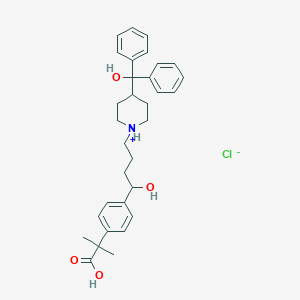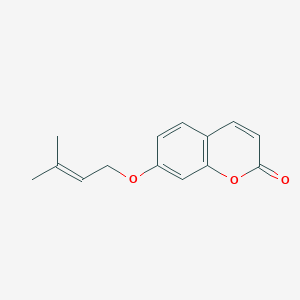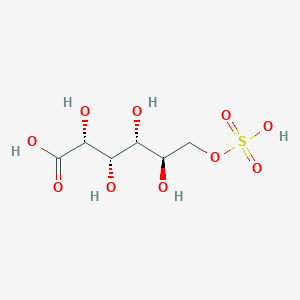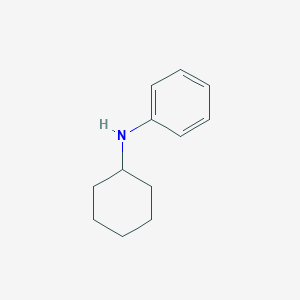
Tellurium tetrabromide
Descripción general
Descripción
Tellurium tetrabromide, also known as Tellurium (IV) bromide, is a chemical compound with the formula TeBr4 . It contains tellurium and bromide ions, with the tellurium in the +4 oxidation state .
Synthesis Analysis
Tellurium tetrabromide can be synthesized by reacting bromine and tellurium . A simple strategy of selective synthesis of tellurium nanotubes with an inclined and hexagonal section by surfactant-assisted solvent, thermal method under mild conditions was also presented .Molecular Structure Analysis
In the TeBr4 Lewis structure, there are four single bonds around the tellurium atom, with four bromine atoms attached to it. Each bromine atom has three lone pairs, and the tellurium atom has one lone pair .Chemical Reactions Analysis
In the vapor phase, TeBr4 dissociates into TeBr2 and Br2 . It is a conductor when molten, dissociating into the ions TeBr3+ and Br− .Physical And Chemical Properties Analysis
Tellurium tetrabromide appears as yellow-orange crystals . It has a density of 4.3 g/cm3 in solid form . It melts at 388 °C and decomposes at 420 °C . It has a molar mass of 447.22 g/mol .Aplicaciones Científicas De Investigación
1. Chemical Reactions and Organic Synthesis Tellurium tetrabromide plays a significant role in organic synthesis. For example, it reacts chemo- and regioselectively with 1-hexene in methanol, forming 2-methoxyhexyltellurium tribromide with a quantitative yield, highlighting its utility in specific chemical transformations (Potapov, Musalova, Musalov, & Amosova, 2013).
2. Behavior in Organic Solvents The behavior of tellurium tetrabromide in various organic solvents has been studied, providing insights into its solubility and structural properties in different chemical environments. This is crucial for understanding its applications in chemical synthesis and material science (Greenwood, Straughan, & Wilson, 1968).
3. (Bio)Geochemistry in Surface Environments Tellurium tetrabromide is also of interest in the field of (bio)geochemistry. Understanding its behavior in surface environments is important for geochemical exploration and environmental risk assessment related to its increasing use in various industries (Missen et al., 2020).
4. Nanomaterial Applications The synthesis and morphological control of tellurium nanostructures have been studied extensively, with tellurium tetrabromide playing a crucial role in developing materials for applications in batteries, photodetectors, and thermoelectric devices (He, Yang, Liu, & Yu, 2017).
5. Synthesis of Organic Compounds Tellurium tetrabromide is used in the synthesis of various organic compounds, such as the addition to terminal acetylenes and the synthesis of 2,3-Dihydro-1-benzofuran-2-ylmethyltellanes, demonstrating its versatility in organic chemistry (Stefani et al., 1998; Musalova et al., 2018)(https://consensus.app/papers/synthesis-23dihydro1benzofuran2ylmethyltellanes-musalova/c231a0b5418a53d4ac68264f75355775/?utm_source=chatgpt).
6. Environmental and Biological Interactions Research on the environmental and biological interactions of tellurium, including tellurium tetrabromide, provides insights into its role in ecosystems, potential toxicity, and interactions with various organisms (Chasteen, Fuentes, Tantaleán, & Vásquez, 2009).
7. Semiconductor and Photonic Applications Tellurium tetrabromide's contributions to the development of semiconductors and photonic devices are significant, with applications ranging from optoelectronics to energy harvesting (Wu et al., 2018).
8. Biomedical Applications The biomedical applications of tellurium, including tellurium tetrabromide, are increasingly being explored for their potential in imaging, drug delivery, and cancer therapy (Taylor, 1996; Zare, Nami, & Shahverdi, 2017)(https://consensus.app/papers/tracing-tellurium-nanostructures-biology-zare/736e402df68159439287b1514b4e4b92/?utm_source=chatgpt).
9. Thermoelectric Materials The thermoelectric performance of tellurium-based materials, including those derived from tellurium tetrabromide, has been a subject of interest, particularly in developing high-efficiency energy harvesting devices (Qiu et al., 2018).
10. Nanotechnology and Environmental Remediation Finally, the role of tellurium tetrabromide in nanotechnology and environmental remediation is noteworthy, especially in the synthesis of nanoparticles and their applications in areas such as water treatment and pollution control (Ramos-Ruiz, Field, Wilkening, & Sierra-Alvarez, 2016).
Mecanismo De Acción
Target of Action
Tellurium tetrabromide (TeBr4) is an inorganic chemical compound Tellurium, the parent element of tebr4, has been used in its nanoscale form for various applications in the solar cell industry, semiconductors, catalysis, and heavy metal removal .
Mode of Action
The mode of action of TeBr4 is primarily physical rather than biochemical. In its molten state, it conducts electricity, dissociating into the ions TeBr3+ and Br− . This property allows it to interact with its environment in a unique way, particularly in the context of electrical conductivity.
Biochemical Pathways
Tellurium, the parent element of tebr4, can react with hydrogen at high temperatures to form hydrogen telluride (h2te) . The action of strong acids on several tellurides will derive in the generation of this compound .
Result of Action
The primary result of TeBr4’s action is its ability to conduct electricity when molten, due to the dissociation into the ions TeBr3+ and Br− . This property could potentially be harnessed in various industrial applications.
Action Environment
The action of TeBr4 is influenced by environmental factors such as temperature and the presence of other chemicals. For example, it can decompose when heated strongly . Furthermore, when dissolved in benzene and toluene, TeBr4 is present as the unionized tetramer Te4Br16 . In solvents with donor properties such as acetonitrile, CH3CN ionic complexes are formed which make the solution conducting .
Safety and Hazards
Direcciones Futuras
Tellurium, the element in Tellurium tetrabromide, has been used in both its bulk and nanoscale forms for several applications in the solar cell industry, semiconductors, catalysis, or heavy metal removal, among others . Many expect that tellurium demand will rise gradually over the next 15 to 20 years, particularly as the world’s carbon footprint decreases and solar energy technology spreads .
Propiedades
InChI |
InChI=1S/Br4Te/c1-5(2,3)4 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYIPBNVDTYPIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br[Te](Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TeBr4, Br4Te | |
| Record name | tellurium(IV) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tellurium(IV)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Tellurium tetrabromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tellurium_tetrabromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064914 | |
| Record name | Tellurium bromide (TeBr4), (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tellurium tetrabromide | |
CAS RN |
10031-27-3 | |
| Record name | Tellurium bromide (TeBr4), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tellurium tetrabromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tellurium bromide (TeBr4), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tellurium bromide (TeBr4), (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tellurium tetrabromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TELLURIUM TETRABROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A29EFJ1AF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does tellurium tetrabromide react with alkenes?
A1: Tellurium tetrabromide adds across the double bond of alkenes in a regio- and stereoselective manner. This reaction, termed halotelluration, typically yields the anti-Markovnikov product, meaning the tellurium atom attaches to the less substituted carbon of the double bond. [] This selectivity can be influenced by factors like solvent and substituents on the alkene. For instance, the reaction of tellurium tetrabromide with allylbenzene in carbon tetrachloride selectively forms 2-chloro-3-phenylpropyltellurium trichloride. []
Q2: Can tellurium tetrabromide be used to synthesize organotellurium polymers?
A2: Yes, organotellurium compounds containing reactive functional groups like hydroxymethyl or amino groups, synthesized using tellurium tetrabromide, can undergo polymerization reactions. For example, bis(4-aminophenyl) telluride, prepared from tellurium tetrabromide, can be polymerized with diacid chlorides like terephthaloyl chloride or sebacoyl chloride to yield organotellurium polyamides. []
Q3: How does tellurium tetrabromide react with alkynes?
A3: Tellurium tetrabromide adds to terminal acetylenes to form (Z)-2-bromo-2-phenylvinyl tellurides. [] This reaction proceeds efficiently and with high stereoselectivity, providing a valuable method for synthesizing vinyl telluride derivatives.
Q4: What is the molecular formula and weight of tellurium tetrabromide?
A4: The molecular formula of tellurium tetrabromide is TeBr4, and its molecular weight is 567.23 g/mol.
Q5: What does the Raman spectrum of tellurium tetrabromide reveal about its structure?
A5: Raman spectroscopic studies suggest that solid tellurium tetrabromide exists as a covalent TeBr4 molecule with C2v symmetry. [] This contrasts with the ionic structure observed in the solid state for tellurium tetrachloride.
Q6: How does the structure of tellurium tetrabromide in solution differ from its solid-state structure?
A6: In disulphuric acid, tellurium tetrabromide undergoes disproportionation, forming the pyramidal cation TeBr3+ . [] This contrasts with its covalent molecular structure in the solid state.
Q7: Have computational methods been employed to study the reactions of tellurium tetrabromide?
A7: Yes, computational studies using density functional theory (DFT) have been performed to investigate the mechanism of reactions involving tellurium tetrabromide. For instance, the interaction of aryldihalidetellanium cations, generated from tellurium tetrabromide, with unsaturated substrates has been studied to understand the regioselectivity of halotelluration reactions. []
Q8: Have any quantitative structure-activity relationship (QSAR) studies been performed on organotellurium compounds synthesized using tellurium tetrabromide?
A8: While the provided research papers do not explicitly mention QSAR studies on these compounds, such investigations could provide valuable insights into the relationship between the structure of organotellurium compounds and their biological activity.
Q9: What safety precautions should be taken when handling tellurium tetrabromide?
A9: Tellurium tetrabromide should be handled with care as it is corrosive and moisture-sensitive. It is recommended to use appropriate personal protective equipment, including gloves and eye protection, when working with this compound. Additionally, all manipulations should be carried out in a well-ventilated area or under a fume hood.
Q10: What are some potential applications of organotellurium compounds synthesized using tellurium tetrabromide?
A10: Organotellurium compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. [, , ] The development of new synthetic methods using tellurium tetrabromide could lead to the discovery of novel organotellurium compounds with improved pharmacological profiles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




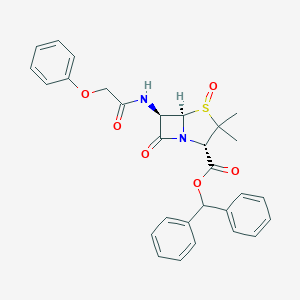
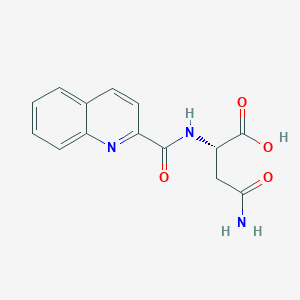
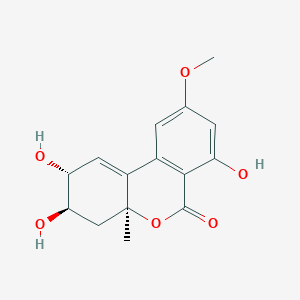
![3-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide](/img/structure/B162129.png)
